Welcome to the BenchChem Online Store!
molecular formula C6H6F2N2O B1414980 3-(Difluoromethoxy)pyridin-2-amine CAS No. 947249-14-1

3-(Difluoromethoxy)pyridin-2-amine

Cat. No. B1414980
M. Wt: 160.12 g/mol
InChI Key: URJOUYRTHKWERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969345B2

Procedure details

[step 2] 3-(Difluoromethoxy)-2-nitropyridine (450 mg, 2.37 mmol) obtained in step 1 was dissolved in ethanol (2 mL)-acetic acid (2 mL), reduced iron (397 mg, 7.10 mmol) was added, and the mixture was stirred at 100° C. overnight. Since the starting material did not disappear, reduced iron (397 mg, 7.10 mmol) was added, and the mixture was further stirred at 100° C. overnight. The mixture was filtered through celite, and the filtrate was concentrated under reduced pressure. To the obtained residue was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted 3 times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography (chloroform/methanol=9/1 v/v) to give 3-(difluoromethoxy)pyridin-2-amine (250 mg, 66%).
Quantity
450 mg
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
397 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
397 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[O:3][C:4]1[C:5]([N+:10]([O-])=O)=[N:6][CH:7]=[CH:8][CH:9]=1>C(O)C.C(O)(=O)C>[F:13][CH:2]([F:1])[O:3][C:4]1[C:5]([NH2:10])=[N:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
FC(OC=1C(=NC=CC1)[N+](=O)[O-])F
Name
reduced iron
Quantity
397 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
reduced iron
Quantity
397 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was further stirred at 100° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (chloroform/methanol=9/1 v/v)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(OC=1C(=NC=CC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.